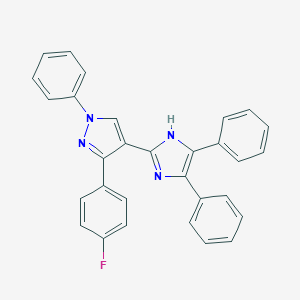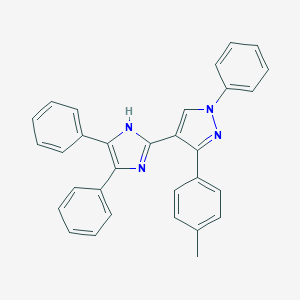![molecular formula C22H20N2OS2 B292520 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292520.png)
2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of B-cell malignancies.
Mecanismo De Acción
BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits the growth and survival of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vivo studies have also shown that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits tumor growth in mouse models of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the potential use of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one analogs with improved pharmacokinetic properties or increased potency. Additionally, further studies are needed to fully understand the mechanism of action of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its potential therapeutic applications in B-cell malignancies.
Conclusion:
In conclusion, 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its high selectivity for BTK and good pharmacokinetic properties make it a suitable candidate for further research and development. Future studies on 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one may lead to the development of new therapies for B-cell malignancies, improving the prognosis and quality of life for patients with these types of cancers.
Métodos De Síntesis
The synthesis of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one was first reported by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-aminothiophene with 2-methylphenylacetic acid to form the intermediate compound, which is then reacted with phenyl isocyanate to form the final product, 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been optimized to produce high yields and purity, making it a suitable candidate for further research and development.
Aplicaciones Científicas De Investigación
2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits BTK activity, resulting in the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-(isopropylsulfanyl)-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies, making it a promising candidate for the treatment of these types of cancers.
Propiedades
Fórmula molecular |
C22H20N2OS2 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-6-phenyl-2-propan-2-ylsulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-14(2)26-22-23-20-17(13-19(27-20)16-10-5-4-6-11-16)21(25)24(22)18-12-8-7-9-15(18)3/h4-14H,1-3H3 |
Clave InChI |
ATDHIADTPKHAMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC(=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)
![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)




![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)